环基维酮

描述

Cyclokievitone is not explicitly mentioned in the provided papers. However, the papers discuss cyclitols and cyclotides, which are related to cyclokievitone in terms of their cyclic structures and potential biological activities. Cyclitols are a class of compounds characterized by their cycloalkane polyol structure, with multiple hydroxyl groups attached to a ring structure . Cyclotides, on the other hand, are a novel class of micro-proteins with a unique topology that includes a head-to-tail cyclized backbone and a cystine knot motif . These compounds are known for their stability and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of cyclitols and cyclotides involves complex organic reactions. Cyclitols have been synthesized starting from natural cyclitol derivatives, which are then functionalized and cleaved to produce a variety of natural products . Cyclotides are synthesized through methods such as native chemical ligation, which involves a reaction between an N-terminal Cys and a C-terminal thioester in the linear cyclotide precursor . The synthesis of chiral cyclopentenones, which are related to cyclitols, is also discussed, highlighting various methods for enantioselective and asymmetric syntheses .

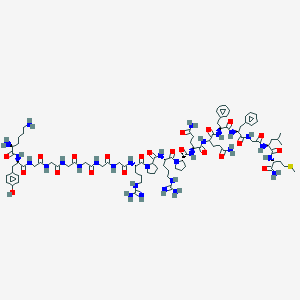

Molecular Structure Analysis

Cyclotides are characterized by their cyclic cystine knot (CCK) structure, which is highly stable due to the combination of a cyclic peptide backbone and three conserved disulfide bonds . This unique structure is responsible for their resistance to physical, chemical, and biological degradation . Cyclitols, on the other hand, are cycloalkanes with hydroxyl groups on each of the ring atoms, and their structure varies depending on the number of carbons and the position of the hydroxyl groups .

Chemical Reactions Analysis

Cyclitols and cyclotides participate in various chemical reactions due to their functional groups. Cyclitols, for example, have been shown to act as hydroxyl radical scavengers, which is an important property in response to environmental stress in plants . Cyclotides, with their stable structure, can be used as scaffolds for peptide-based drug design, allowing for the introduction of combinatorial variation in their loops .

Physical and Chemical Properties Analysis

Cyclitols are known for their osmoregulatory properties and their role in stress adaptation in plants. They accumulate in response to environmental stresses such as drought, salinity, and low temperature . Cyclotides, due to their unique molecular framework, are exceptionally stable and are able to cross cellular membranes, making them suitable for targeting intracellular protein-protein interactions . They are also orally bioavailable and highly tolerant to sequence variability .

科学研究应用

1. 抗菌和驱虫特性

从三叶草槐(Tadehagi triquetrum)植物中分离出的化合物环基维酮(cyclokievitone)表现出显著的抗菌和驱虫特性。向等人(2005年)的研究探讨了环基维酮的分离及其对蠕虫的有效性,突显了其在治疗寄生虫感染中的潜力(Xiang et al., 2005)。此外,李(2003年)报告了环基维酮对兔子球虫卵细胞的杀灭效果,表明其作为驱虫剂的潜力(Li, 2003)。

2. 农业应用

环基维酮的特性也在农业领域得到了探讨。黄等人(2019年)讨论了环肽(包括环基维酮在内的一类植物肽)作为天然环保农作物保护剂的用途。这些化合物对昆虫害虫具有毒性,使它们成为农业害虫控制的潜在候选(Huang, Du, & Craik, 2019)。

3. 生物制药应用

在生物制药研究中,像环基维酮这样的环肽正在被研究其稳定性和在药物设计中的潜力。例如,Craik等人(2007年)强调了环肽的多样生物活性和稳定性,使其适用于制药应用(Craik, Clark, & Daly, 2007)。Gunasekera等人(2008年)讨论了利用环肽框架工程稳定的VEGF-A拮抗剂,展示了它们在开发治疗癌症和类风湿性关节炎等疾病的药物中的实用性(Gunasekera et al., 2008)。

属性

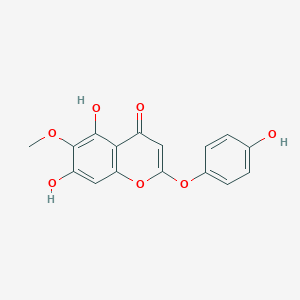

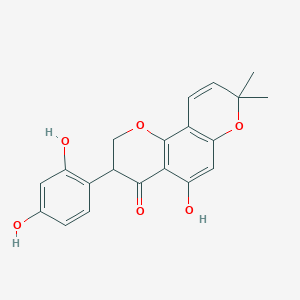

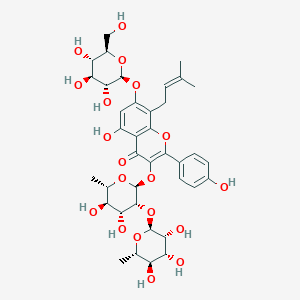

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)6-5-12-16(26-20)8-15(23)17-18(24)13(9-25-19(12)17)11-4-3-10(21)7-14(11)22/h3-8,13,21-23H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLFGFDTGPLHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995646 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclokievitone | |

CAS RN |

74175-82-9 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5-hydroxy-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74175-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclokievitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074175829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-2,3-dihydro-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOKIEVITONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99EDA7W2K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclokievitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es](/img/structure/B149985.png)

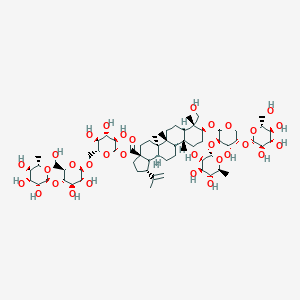

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)